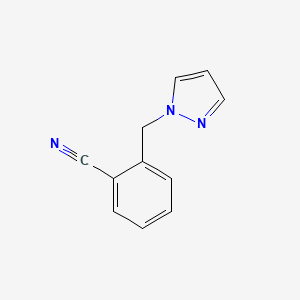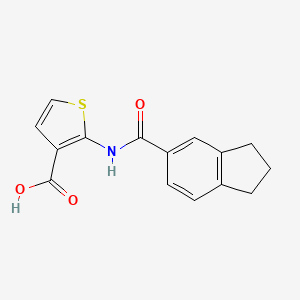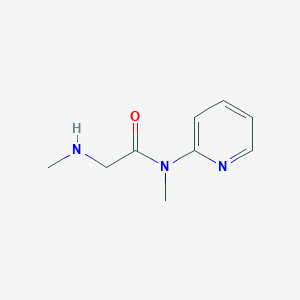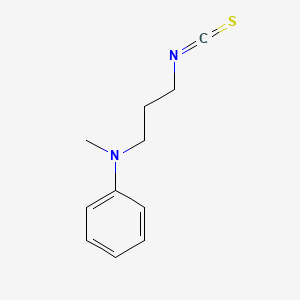![molecular formula C8H13ClN2 B1416406 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride CAS No. 2173107-23-6](/img/structure/B1416406.png)
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride
Descripción general
Descripción
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole hydrochloride (HCHP) is a chemical compound that has been studied extensively in recent years due to its unique properties. HCHP has been found to have a wide range of applications in both scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Pyrazoles and pyrazolines, including derivatives like 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole, exhibit significant anti-inflammatory activities. Mantzanidou, Pontiki, and Hadjipavlou-Litina (2021) synthesized novel pyrazoline and pyrazole derivatives and found them potent in inhibiting lipid peroxidation and lipoxygenase, which are key factors in inflammation. Some derivatives also inhibited carrageenin-induced paw edema and nociception in preliminary tests, indicating potential use in treating inflammatory diseases (Mantzanidou, Pontiki, & Hadjipavlou-Litina, 2021).
Antimicrobial and Antimycobacterial Activities
Yamuna, Kumar, Zeller, and Prasad (2012) explored the antimicrobial and antimycobacterial properties of pyrazole derivatives. They synthesized a new class of heterocycles, including substituted pyrazolo-, isoxazolo-, and pyrimidocyclohepta[b]indoles, and found some of them effective against Mycobacterium tuberculosis, indicating their potential in developing treatments for tuberculosis and other microbial infections (Yamuna, Kumar, Zeller, & Prasad, 2012).
Antibacterial Activities
Bildirici, Şener, and Tozlu (2007) synthesized derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities against Gram-positive and Gram-negative bacteria. They found that the sulfamide derivative was particularly effective, suggesting the potential for pyrazole derivatives in antibacterial drug development (Bildirici, Şener, & Tozlu, 2007).
Corrosion Inhibition
Yadav, Gope, Kumari, and Yadav (2016) investigated pyranopyrazole derivatives for their ability to inhibit corrosion in steel. They found that these derivatives, including those structurally related to hexahydrocyclohepta[c]pyrazole, were effective in preventing steel corrosion in acidic environments, suggesting applications in industrial settings (Yadav, Gope, Kumari, & Yadav, 2016).
Antioxidant Activities
Musad, Mohamed, Saeed, Vishwanath, and Rai (2011) synthesized bis(1,3,4-oxadiazoles) and pyrazole derivatives and assessed their antioxidant activities. They found that some compounds exhibited higher antioxidant activity, suggesting their utility in pharmaceutical formulations or as dietary supplements (Musad, Mohamed, Saeed, Vishwanath, & Rai, 2011).
Propiedades
IUPAC Name |
1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-4-7-6-9-10-8(7)5-3-1;/h6H,1-5H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUMSDMAROPXCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1416323.png)
![2-[(4-Methoxyphenyl)methoxy]acetonitrile](/img/structure/B1416325.png)

![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1416327.png)
![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416328.png)
![[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416330.png)


![3-(4-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416338.png)
![[6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416339.png)



![N-[4-(4-Bromophenoxy)benzyl]-N-methylamine](/img/structure/B1416345.png)